![molecular formula C12H9FO2S B6598573 4-phenylbenzene-1-sulfonyl fluoride CAS No. 325-04-2](/img/structure/B6598573.png)
4-phenylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Phenylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C12H9FO2S. It has a molecular weight of 236.26 . It is used for research purposes .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields .Molecular Structure Analysis
The molecular structure of 4-Phenylbenzene-1-sulfonyl fluoride is based on a benzene ring with a phenyl group and a sulfonyl fluoride group attached to it .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is so attractive for these applications . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications
Fluorophores
4-Phenylbenzene-1-sulfonyl fluoride can be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They have been highlighted over the last century throughout various basic research fields and industries .
Fluoride-Ion Batteries (FIBs)
This compound could potentially be used in the development of fluoride-ion batteries. The synthesis and application aspects of the cathode, electrolytes, and anode materials for fluoride-ion batteries have seen recent progress . Improvements in solid-state electrolytes for FIBs as well as liquid electrolytes have been discussed .
PFAS Degradation
4-Phenylbenzene-1-sulfonyl fluoride might be used in methods to degrade PFAS ‘forever chemicals’. PFAS is a fluorinated chemical bound by strong carbon–fluoride (C–F) bonds, which are famously hard to break .
Mechanism of Action
Target of Action
4-Phenylbenzene-1-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists due to its balance of reactivity and stability . The compound’s primary targets are context-specific amino acids or proteins, where it can selectively interact through covalent bonding .
Mode of Action
The mode of action of 4-Phenylbenzene-1-sulfonyl fluoride involves its interaction with its targets, primarily proteins or amino acids. The compound, due to its electrophilic nature, can form covalent bonds with these targets, leading to changes in their structure and function .
Biochemical Pathways
It is known that the compound can influence various signaling pathways, stress pathways, and epigenetic processes . These pathways are fundamental to cellular function and metabolism, and their alteration can have significant downstream effects .
Pharmacokinetics
The compound’s stability and reactivity balance make it a valuable tool in drug discovery and organic synthesis .
Result of Action
The molecular and cellular effects of 4-Phenylbenzene-1-sulfonyl fluoride’s action are largely dependent on its targets. By forming covalent bonds with specific proteins or amino acids, the compound can alter their function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-Phenylbenzene-1-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and the presence of other compounds in its environment
Safety and Hazards
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The future of sulfonyl fluorides lies in the development of new synthetic methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination .
properties
IUPAC Name |
4-phenylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFCPDDYELHQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzene-1-sulfonyl fluoride | |
CAS RN |
325-04-2 |
Source
|
Record name | 325-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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